molecular formula C5H11NO2 B14459125 N-(1-Methoxypropan-2-yl)formamide CAS No. 73579-09-6

N-(1-Methoxypropan-2-yl)formamide

Cat. No.: B14459125
CAS No.: 73579-09-6
M. Wt: 117.15 g/mol
InChI Key: WRGXFWJJGZEHPR-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)formamide: is an organic compound with the molecular formula C5H11NO2 It is a formamide derivative, where the formamide group is attached to a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methoxypropan-2-yl)formamide typically involves the reaction of 1-methoxypropan-2-amine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Methoxypropan-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)formamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

    N-(1-Methoxypropan-2-yl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    N-(1-Methoxypropan-2-yl)benzamide: Contains a benzamide group, offering different chemical properties and applications.

Uniqueness: N-(1-Methoxypropan-2-yl)formamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

73579-09-6

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)formamide

InChI

InChI=1S/C5H11NO2/c1-5(3-8-2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7)

InChI Key

WRGXFWJJGZEHPR-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC=O

Origin of Product

United States

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